molecular formula C13H18N2O2 B14850129 4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide

4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide

Cat. No.: B14850129
M. Wt: 234.29 g/mol
InChI Key: NIRXJRGOFQXHCT-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of picolinamide, characterized by the presence of cyclopropoxy and isopropyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide involves several steps, starting with the preparation of the picolinamide core. The introduction of the cyclopropoxy and isopropyl groups is achieved through specific reaction conditions, typically involving the use of reagents such as cyclopropyl bromide and isopropyl iodide. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide
  • 5-Cyclopropoxy-4-isopropyl-N-methylpicolinamide

Uniqueness

4-Cyclopropoxy-5-isopropyl-N-methylpicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-5-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-8(2)10-7-15-11(13(16)14-3)6-12(10)17-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

NIRXJRGOFQXHCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1OC2CC2)C(=O)NC

Origin of Product

United States

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